molecular formula C21H14N2S6 B14645836 2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) CAS No. 55620-84-3

2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)

Cat. No.: B14645836
CAS No.: 55620-84-3
M. Wt: 486.8 g/mol
InChI Key: ZNJTTYMCKRVUJT-UHFFFAOYSA-N
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Description

2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is a complex organic compound that features a benzothiazole moiety linked through a disulfide bridge to a methyl-substituted phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) typically involves the reaction of 5-methyl-1,3-phenylenedithiol with 2-chlorobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the disulfide linkage, resulting in the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with biological macromolecules, potentially disrupting their function or enhancing their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(1,3-Phenylene)didisulfanediyl]bis(1,3-benzothiazole)
  • 2,2’-[(5-Methyl-1,3-phenylene)bis(methylene)]bis(1,3-benzothiazole)

Uniqueness

2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

55620-84-3

Molecular Formula

C21H14N2S6

Molecular Weight

486.8 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yldisulfanyl)-5-methylphenyl]disulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C21H14N2S6/c1-13-10-14(26-28-20-22-16-6-2-4-8-18(16)24-20)12-15(11-13)27-29-21-23-17-7-3-5-9-19(17)25-21/h2-12H,1H3

InChI Key

ZNJTTYMCKRVUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SSC2=NC3=CC=CC=C3S2)SSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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